Cas no 1383784-29-9 (tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate)
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[(3S,4R)-4-phenyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[4-phenylpyrrolidin-3-yl]carbamate, trans
- tert-Butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate
- tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate
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- MDL: MFCD09755982
- Inchi: 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1
- InChI Key: OQKMVLIVAWGYRD-QWHCGFSZSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@H]1[C@H](C2=CC=CC=C2)CNC1
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-201898-0.05g |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate, trans |
1383784-29-9 | 0.05g |
$1849.0 | 2023-09-16 | ||
| Enamine | EN300-201898-0.1g |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate, trans |
1383784-29-9 | 0.1g |
$1936.0 | 2023-09-16 | ||
| Enamine | EN300-201898-0.25g |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate, trans |
1383784-29-9 | 0.25g |
$2024.0 | 2023-09-16 | ||
| Enamine | EN300-201898-0.5g |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate, trans |
1383784-29-9 | 0.5g |
$2113.0 | 2023-09-16 | ||
| Enamine | EN300-201898-1.0g |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate, trans |
1383784-29-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-201898-2.5g |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate, trans |
1383784-29-9 | 2.5g |
$4608.0 | 2023-09-16 | ||
| Enamine | EN300-201898-5.0g |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate, trans |
1383784-29-9 | 5.0g |
$9094.0 | 2023-03-01 | ||
| Enamine | EN300-201898-10.0g |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate, trans |
1383784-29-9 | 10.0g |
$17736.0 | 2023-03-01 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07235-100MG |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate |
1383784-29-9 | 95% | 100MG |
¥ 2,402.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07235-250MG |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate |
1383784-29-9 | 95% | 250MG |
¥ 3,841.00 | 2023-04-04 |
tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate
Comprehensive Overview of tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate (CAS No. 1383784-29-9)
The compound tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate, with the CAS number 1383784-29-9, is a chiral pyrrolidine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This molecule features a tert-butyl carbamate group attached to a 4-phenylpyrrolidine scaffold, which is a common structural motif in drug discovery. The stereochemistry at the 3S and 4R positions plays a crucial role in its biological activity and synthetic applications. Researchers are increasingly interested in this compound due to its potential as a building block for small-molecule therapeutics and its utility in asymmetric synthesis.
In recent years, the demand for chiral intermediates like tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate has surged, driven by the growing focus on enantioselective catalysis and precision medicine. The compound's unique structure allows it to serve as a versatile precursor for the synthesis of bioactive molecules, including kinase inhibitors and GPCR modulators. Its CAS number 1383784-29-9 is frequently searched in chemical databases, reflecting its relevance in both academic and industrial settings. Additionally, the rise of AI-driven drug discovery has further highlighted the importance of such high-purity intermediates in accelerating the development of novel therapeutics.
One of the key advantages of tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate is its stability under various reaction conditions, making it an ideal candidate for multi-step synthetic routes. The tert-butyloxycarbonyl (Boc) protecting group is particularly valuable in peptide chemistry, as it can be selectively removed under mild acidic conditions. This feature has made the compound a popular choice for researchers working on peptide-based drugs and protease inhibitors. Furthermore, the phenylpyrrolidine core is known to interact with various biological targets, which explains the compound's prominence in medicinal chemistry projects.
The synthesis of tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate typically involves enantioselective hydrogenation or chiral resolution techniques to achieve the desired stereochemistry. Recent advancements in flow chemistry and continuous manufacturing have also enabled more efficient production of this compound, addressing the needs of scalable drug development. Its CAS number 1383784-29-9 is often associated with high-throughput screening libraries, underscoring its role in modern drug discovery pipelines.
From an SEO perspective, the compound's name and CAS number 1383784-29-9 are frequently queried alongside terms like "chiral building blocks", "Boc-protected amines", and "pyrrolidine derivatives". These long-tail keywords reflect the diverse applications of this molecule in pharmaceutical research. Moreover, the growing interest in green chemistry has led to inquiries about the environmental impact of its synthesis, prompting researchers to explore sustainable methodologies for its production.
In conclusion, tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate (CAS No. 1383784-29-9) is a highly valuable compound in the realm of organic synthesis and drug discovery. Its chiral nature, stability, and versatility make it a cornerstone in the development of next-generation therapeutics. As the pharmaceutical industry continues to evolve, this molecule is poised to remain a critical component in the toolkit of chemists and researchers worldwide.
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